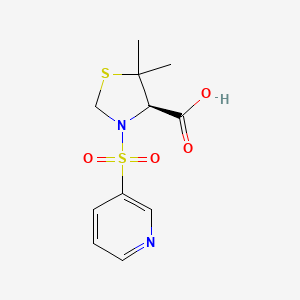

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid

Descripción general

Descripción

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They are often used in the synthesis of valuable organic combinations due to their intriguing heterocyclic five-membered moieties .

Mode of Action

Thiazolidine motifs are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these motifs is believed to play a significant role in this enhancement .

Biochemical Pathways

Thiazolidine motifs are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may affect multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .

Result of Action

Thiazolidine motifs are known to exhibit a diversity of biological responses, making them a highly prized moiety .

Action Environment

It is generally believed that the reaction of thiazolidine motifs requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

Análisis Bioquímico

Biochemical Properties

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the formation of stable thiazolidine products under physiological conditions . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating bioorthogonal reactions that are essential for the covalent conjugation of biomolecules such as nucleic acids, antibodies, and proteins . The nature of these interactions often involves the formation of thiazolidine rings, which are stable and do not require any toxic reagents or catalysts .

Cellular Effects

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to decrease cell viability in glioblastoma multiform cells, indicating its potential as an antitumor agent . Additionally, the presence of the thiazolidine moiety enhances the pharmacological properties of the compound, making it a valuable tool in medicinal chemistry .

Molecular Mechanism

At the molecular level, ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes, leading to changes in gene expression . The compound’s ability to form stable thiazolidine rings under physiological conditions is a key aspect of its mechanism of action . This stability allows for efficient and specific bioorthogonal reactions, which are essential for studying and manipulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid change over time. The compound is known for its stability and resistance to degradation under physiological conditions . Long-term studies have shown that it maintains its activity and function over extended periods, making it a reliable tool for in vitro and in vivo experiments . The temporal effects on cellular function may vary depending on the specific experimental conditions and the type of cells being studied .

Dosage Effects in Animal Models

The effects of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and modulating immune responses . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of careful dosage optimization in preclinical studies . Threshold effects and dose-response relationships are critical factors to consider when evaluating the compound’s therapeutic potential .

Metabolic Pathways

®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form stable thiazolidine rings allows it to participate in bioorthogonal reactions that are essential for metabolic studies . These interactions can influence the overall metabolic profile of cells and tissues, providing valuable insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of ®-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it allows for precise modulation of cellular processes . The presence of the thiazolidine moiety enhances the compound’s ability to interact with specific subcellular targets, providing a valuable tool for studying intracellular dynamics .

Actividad Biológica

(R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid, identified by CAS number 737799-50-7, is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a thiazolidine ring and a pyridinylsulfonyl group, contributing to its diverse biological effects. This article explores its biological activity, including antioxidant properties, interactions with proteins, and potential therapeutic applications.

- Molecular Formula : C11H14N2O4S2

- Molecular Weight : 302.36 g/mol

- CAS Number : 737799-50-7

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives, including this compound, exhibit significant antioxidant properties. A study highlighted the compound's ability to enhance catalase activity, thereby reducing oxidative stress in cellular models. The binding affinity of this compound with bovine liver catalase (BLC) was quantified with a binding constant of M, indicating strong interaction and subsequent enhancement of enzyme activity under oxidative conditions .

Interaction with Proteins

The compound's interaction with proteins such as bovine serum albumin (BSA) was also investigated. The binding constant for BSA was found to be M, suggesting that this compound can effectively modulate protein structure and function. This property is essential for its potential use in therapeutic contexts, particularly in conditions associated with oxidative stress .

Case Studies and Research Findings

- Cell Proliferation Studies : In vitro studies using A549 lung cancer cells demonstrated that treatment with this compound mitigated the inhibition of cell proliferation induced by high concentrations of vitamin C. This effect was associated with reduced apoptotic markers, indicating a protective role against oxidative stress-induced cell death .

- Antimicrobial Properties : Thiazolidine derivatives have been evaluated for their antimicrobial activities. While specific data on this compound is limited, similar compounds in the thiazolidine class have shown broad-spectrum antibacterial effects due to their ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .

Comparative Analysis of Thiazolidine Derivatives

| Compound Name | Antioxidant Activity | Binding Affinity (BSA) | Binding Affinity (BLC) |

|---|---|---|---|

| This compound | Yes | M | M |

| Other Thiazolidines | Variable | Variable | Variable |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as a critical building block in synthesizing pharmaceuticals aimed at treating metabolic disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates targeting various biological pathways.

Case Study: Metabolic Disorder Treatment

Research has indicated that derivatives of thiazolidine compounds exhibit properties beneficial for managing conditions like diabetes. Studies have shown that compounds similar to (R)-5,5-dimethyl-3-(pyridin-3-ylsulfonyl)thiazolidine-4-carboxylic acid can act as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Agricultural Chemistry

In agriculture, this compound has been explored as a potential plant growth regulator. It enhances crop yield and resistance to pests, contributing to sustainable agricultural practices.

Case Study: Crop Yield Enhancement

A study demonstrated that thiazolidine derivatives improved the growth rates of certain crops by enhancing nutrient uptake and stress resistance . This property is crucial for developing environmentally friendly agrochemicals.

Biochemical Research

Researchers utilize this compound to investigate metabolic pathways and enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in understanding cellular processes.

Case Study: Enzyme Interaction Studies

In biochemical assays, this compound has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into their regulatory mechanisms . Such studies are essential for drug discovery and development.

Food Industry

The compound is also being researched for its potential applications as a food additive. It can improve flavor profiles and preserve food quality, appealing to manufacturers focused on natural ingredients.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into skincare products due to its potential antioxidant properties. This application aligns with the growing trend toward natural and effective cosmetic ingredients.

Data Table: Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Drug synthesis targeting metabolic disorders | Agonist activity on PPARs enhances glucose metabolism |

| Agricultural Chemistry | Plant growth regulation | Improves crop yield and pest resistance |

| Biochemical Research | Enzyme interaction studies | Inhibits enzymes, aiding in understanding metabolic pathways |

| Food Industry | Flavor enhancement and preservation | Natural ingredient appeal |

| Cosmetic Formulations | Antioxidant properties in skincare products | Potential benefits in anti-aging formulations |

Propiedades

IUPAC Name |

(4R)-5,5-dimethyl-3-pyridin-3-ylsulfonyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S2/c1-11(2)9(10(14)15)13(7-18-11)19(16,17)8-4-3-5-12-6-8/h3-6,9H,7H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBBDTSPDSBUSY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)S(=O)(=O)C2=CN=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679723 | |

| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737799-50-7 | |

| Record name | (4R)-5,5-Dimethyl-3-(pyridine-3-sulfonyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.